molecular formula C3H6O B8440576 Hydroxypropylene

Hydroxypropylene

Cat. No.: B8440576
M. Wt: 58.08 g/mol
InChI Key: DOKHEARVIDLSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxypropylene can be synthesized through several methods:

Chemical Reactions Analysis

Hydroxypropylene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .

Comparison with Similar Compounds

Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:

    Prop-2-en-1-ol (Allyl Alcohol): Both compounds have similar structures, but prop-2-en-1-ol has the hydroxyl group attached to the second carbon atom.

    Propanol: Propanol is a saturated alcohol with no double bonds.

Properties

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

IUPAC Name

prop-1-en-1-ol

InChI

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3

InChI Key

DOKHEARVIDLSFF-UHFFFAOYSA-N

Canonical SMILES

CC=CO

Related CAS

28388-89-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 10, 2-butoxyethyltosylate (26.85 g, 98.7 mmol) and 3-mercapto-1,2-propanediol (10.68 g, 98.7 mmol) are reacted together to give 3-(2-butoxyethylthio)-1,2-propanediol, which diol (10.0 g, 52.5 mmol) is reacted with tosyl chloride (10.0 g) in pyridine. The tosylate (9.27 g, 25.6 mmol) is reacted with NaOH (1.02 g, 25.6 mmol) to give 2-(2-butoxyethylthiomethyl)oxirane. The oxirane (1.0 g, 5.26 mmol) and potassium t-butoxide (0.18 g, 1.58 mmol) are reacted together to give 3-(2-butoxyethylthio)-2-propenol, which propenol (4.72 g, 25.0 mmol) is reacted with acetic anhydride to give 3-(2-butoxyethylthio)-2-propenyl acetate.
Name
oxirane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One

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